molecular formula C8H6N2O2S B13471336 Methyl 6-isothiocyanatopyridine-3-carboxylate

Methyl 6-isothiocyanatopyridine-3-carboxylate

Cat. No.: B13471336
M. Wt: 194.21 g/mol
InChI Key: MZNZAHMGUKUSBB-UHFFFAOYSA-N
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Description

Methyl 6-isothiocyanatopyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an isothiocyanate group at the 6th position and a carboxylate ester group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-isothiocyanatopyridine-3-carboxylate typically involves the reaction of 6-aminopyridine-3-carboxylate with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions, and at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:

6-aminopyridine-3-carboxylate+thiophosgeneMethyl 6-isothiocyanatopyridine-3-carboxylate\text{6-aminopyridine-3-carboxylate} + \text{thiophosgene} \rightarrow \text{this compound} 6-aminopyridine-3-carboxylate+thiophosgene→Methyl 6-isothiocyanatopyridine-3-carboxylate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-isothiocyanatopyridine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction of the isothiocyanate group can lead to the formation of amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary amines or alcohols, typically in the presence of a base like triethylamine, and under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Thiourea Derivatives: Formed from nucleophilic substitution with amines.

    Sulfonyl Derivatives: Formed from oxidation reactions.

    Amine Derivatives: Formed from reduction reactions.

Scientific Research Applications

Methyl 6-isothiocyanatopyridine-3-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: Explored for its use in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 6-isothiocyanatopyridine-3-carboxylate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the modification of protein function. This reactivity is exploited in medicinal chemistry for the design of enzyme inhibitors or other bioactive compounds.

Comparison with Similar Compounds

    Methyl 6-chloropyridine-3-carboxylate: Similar structure but with a chlorine atom instead of an isothiocyanate group.

    Methyl 6-aminopyridine-3-carboxylate: Precursor in the synthesis of Methyl 6-isothiocyanatopyridine-3-carboxylate.

    Methyl 6-hydroxypyridine-3-carboxylate: Contains a hydroxyl group at the 6th position.

Uniqueness: this compound is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it particularly valuable in applications requiring specific chemical modifications or interactions.

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

methyl 6-isothiocyanatopyridine-3-carboxylate

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)6-2-3-7(9-4-6)10-5-13/h2-4H,1H3

InChI Key

MZNZAHMGUKUSBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N=C=S

Origin of Product

United States

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